molecular formula C16H17NO3S B2362662 1-((2-Phenoxyethyl)sulfonyl)indoline CAS No. 1351617-46-3

1-((2-Phenoxyethyl)sulfonyl)indoline

Cat. No. B2362662
CAS RN: 1351617-46-3
M. Wt: 303.38
InChI Key: LWPHSQWYLBFMJH-UHFFFAOYSA-N
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Description

“1-((2-Phenoxyethyl)sulfonyl)indoline” is a derivative of indoline . Indoline is an aromatic heterocyclic organic compound with the chemical formulation C8H9N . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound is based on the indole structure, but the 2-3 bond is saturated .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .


Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Chemical Reactions Analysis

Indole and its derivatives are crucial in medicinal chemistry. Due to its physiological action, it has been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .


Physical And Chemical Properties Analysis

Indole, with the chemical formula “C8H7N”, is often referred to as 1H-benzo[b] pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .

Scientific Research Applications

Antimicrobial Properties

1-((2-Phenoxyethyl)sulfonyl)indoline: has been studied for its potent antimicrobial actions. The sulfonamide analogs of indole, often referred to as sulfa medicines, exhibit strong antimicrobial properties. This compound, due to its structural similarity to sulfa drugs, is anticipated to possess similar properties and could be used in the development of new antimicrobial agents .

Anticancer Activity

The indole moiety is crucial in medicinal chemistry due to its physiological action. Compounds containing this moiety have been reported to exhibit anticancer properties. The presence of the sulfonyl group in “1-((2-Phenoxyethyl)sulfonyl)indoline” could enhance its interaction with cancer cell lines, making it a potential candidate for anticancer drug development .

Antidiabetic Effects

Indole derivatives have been associated with antidiabetic properties. The sulfonyl group in “1-((2-Phenoxyethyl)sulfonyl)indoline” may mimic the function of sulfonylureas, a class of antidiabetic drugs, and could be explored for its potential to regulate blood sugar levels .

Neuroprotective Agents

Research has indicated that indoline derivatives can serve as multifunctional neuroprotective agents. “1-((2-Phenoxyethyl)sulfonyl)indoline” could be synthesized and evaluated for its efficacy in protecting against neurodegenerative diseases or conditions such as ischemic stroke .

Anti-inflammatory and Antioxidant

Indole derivatives are known to possess anti-inflammatory and antioxidant properties. The unique structure of “1-((2-Phenoxyethyl)sulfonyl)indoline” might be beneficial in reducing inflammation and combating oxidative stress, which are common pathways in various chronic diseases .

Antiviral Applications

The indole ring system has been reported to have antiviral properties. With the sulfonyl group enhancing the solubility and potential bioavailability, “1-((2-Phenoxyethyl)sulfonyl)indoline” could be a valuable scaffold for the development of new antiviral drugs .

Safety and Hazards

Indoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks . This process is amenable to rapid generation of trisubstituted indole libraries .

properties

IUPAC Name

1-(2-phenoxyethylsulfonyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-21(19,13-12-20-15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)17/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPHSQWYLBFMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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